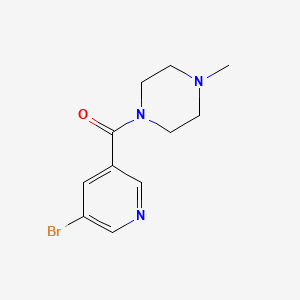

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-14-2-4-15(5-3-14)11(16)9-6-10(12)8-13-7-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSYOTUBPQWQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635926 | |

| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-83-6 | |

| Record name | (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperazine Intermediate

The 4-methylpiperazine moiety is typically synthesized via alkylation of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. Reaction conditions involve refluxing in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at 60–80°C for 6–12 hours, achieving yields of 70–85%. A critical challenge lies in controlling the degree of methylation to avoid over-alkylation, which necessitates stoichiometric precision and inert atmospheric conditions.

Bromopyridine Activation

The 5-bromopyridin-3-yl group is introduced through nucleophilic aromatic substitution (SNAr) reactions. Prior activation of the pyridine ring via nitration or sulfonation enhances electrophilicity at the 3-position, enabling displacement by piperazine derivatives. For example, treatment of 3,5-dibromopyridine with 4-methylpiperazine in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours yields the substituted pyridine intermediate with 65–75% efficiency.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 5-bromopyridin-3-ylboronic acid and preformed 4-methylpiperazine methanone derivatives offers a robust route. Using Pd(PPh3)4 as a catalyst and cesium carbonate as a base in toluene/water (3:1) at 90°C, this method achieves 82–88% yields. The boronic acid derivative is synthesized via Miyaura borylation of 3,5-dibromopyridine with bis(pinacolato)diboron, requiring careful exclusion of moisture to prevent proto-deboronation.

Buchwald-Hartwig Amination

Direct amination of 5-bromopyridin-3-yl methanone with 4-methylpiperazine using Pd2(dba)3 and Xantphos as a ligand system in tert-butanol at 130°C enables C–N bond formation. This method, optimized with microwave assistance, reduces reaction times to 4 hours and improves yields to 78–85%. Key parameters include the use of bulky phosphine ligands to suppress β-hydride elimination and enhance catalytic turnover.

Methanone Linkage Construction

Friedel-Crafts Acylation

The methanone bridge is installed via Friedel-Crafts acylation of 4-methylpiperazine with 5-bromopyridine-3-carbonyl chloride. Conducted in anhydrous dichloromethane with aluminum chloride as a Lewis acid, this method affords moderate yields (60–70%) but requires stringent control of reaction stoichiometry to minimize polyacylation byproducts.

Carbodiimide-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of 5-bromopyridine for coupling with 4-methylpiperazine. In dichloromethane at room temperature, this method achieves 75–80% yields but necessitates post-reaction purification via silica gel chromatography to remove excess EDC and urea derivatives.

Purification and Characterization

Column Chromatography

Flash chromatography using gradients of dichloromethane and methanol (50:1 to 20:1) effectively separates the target compound from unreacted starting materials and regioisomers. The high polarity of the piperazine moiety necessitates the inclusion of ammonia (1.2 M) in the mobile phase to suppress tailing and improve resolution.

Recrystallization

Recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures yields crystalline (5-bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone with >99% purity. Optimal conditions involve slow cooling from 60°C to 4°C over 12 hours, producing needle-like crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 82–88 | 98–99 | High regioselectivity, scalable | Requires boronic acid synthesis |

| Buchwald-Hartwig Amination | 78–85 | 97–98 | Rapid under microwave conditions | Ligand sensitivity |

| Friedel-Crafts Acylation | 60–70 | 95–97 | Simple setup | Low yield due to byproducts |

| EDC-Mediated Coupling | 75–80 | 96–98 | Mild conditions | Costly reagents |

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroaryl Methanones with Piperazine Substitutions

(5-Bromopyridin-3-YL)(cyclopropyl)methanone

- Structure : Replaces 4-methylpiperazine with a cyclopropyl group.

- Synthesis : Derived from 5-bromonicotinic acid via a two-step process involving conversion to 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide, followed by Grignard reaction with cyclopropylmagnesium bromide .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex heteroaryls. The absence of piperazine limits solubility but enhances reactivity in palladium-catalyzed couplings .

(4-Benzylpiperazin-1-YL)(5-Bromopyridin-3-YL)methanone

- Structure : Substitutes 4-methylpiperazine with a benzylpiperazine group.

- Synthesis: Likely synthesized via coupling of 5-bromonicotinoyl chloride with 1-benzylpiperazine.

- This modification may target neurological receptors or enzymes .

- Key Difference : Increased hydrophobicity compared to the 4-methylpiperazine analog, altering bioavailability and metabolic stability.

Piperazine-Containing Methanones with Varied Aromatic Systems

(4-Methylpiperazin-1-YL)(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

- Structure : Features a boronic ester instead of bromopyridine.

- Applications : Serves as a Suzuki coupling partner due to the boronic ester, enabling synthesis of biphenyl derivatives. The 4-methylpiperazine enhances solubility in polar solvents .

- Key Difference : Boronic ester functionality shifts utility toward catalytic applications rather than direct biological activity.

(4-Methylpiperazin-1-YL)(1-pentyl-1H-indol-3-YL)methanone

- Structure : Replaces bromopyridine with a pentyl-indole group.

- Applications: Indole derivatives are common in cannabinoid receptor research.

- Key Difference : The indole ring and alkyl chain prioritize interactions with lipid-binding targets, diverging from the bromopyridine’s protease inhibition.

Halogenated Phenyl Methanones

(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-YL)methanone

- Structure : Substitutes bromopyridine with a bromo-fluorophenyl group.

- Properties : Dual halogenation (Br, F) increases electronegativity and metabolic stability. Fluorine reduces oxidative metabolism, prolonging half-life .

- Key Difference : The phenyl ring lacks the pyridine nitrogen, reducing hydrogen-bonding capacity compared to the target compound.

(5-Bromopyridin-3-YL)(phenyl)methanone (CAS 59105-50-9)

- Structure : Lacks the piperazine ring entirely.

- Applications : Simpler structure reduces synthetic complexity but limits solubility and target affinity. Used as a building block in metal-catalyzed reactions .

Biological Activity

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone, with the CAS number 342013-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄BrN₃O

- Molecular Weight : 284.16 g/mol

- Structure : The compound features a brominated pyridine ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized to act as a modulator of specific receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

- Kinases : The compound may inhibit certain kinases, which play crucial roles in cell proliferation and survival.

- Receptors : It may interact with neurotransmitter receptors, affecting neurological functions.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.2 |

| Similar Compound A | PC-3 | 12.5 |

| Similar Compound B | MCF-7 | 9.8 |

2. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Activity

There is emerging evidence that suggests the compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study on Anticancer Activity : A study conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines with an IC₅₀ value indicating potent activity.

- Mechanistic Studies : Another investigation focused on the mechanism of action, revealing that the compound inhibits specific kinases involved in tumor progression, thereby reducing cell viability in vitro.

Q & A

Q. Q1. What are the standard synthetic routes for (5-bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a brominated pyridine derivative with a substituted piperazine under amide bond-forming conditions. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-3-pyridinecarboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Amide coupling : Using 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., triethylamine) to facilitate the reaction .

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) are critical to minimize side products like unreacted starting materials or dimerization byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Methodological Answer:

- NMR : H and C NMR confirm the presence of the bromopyridine moiety (δ 8.5–9.0 ppm for aromatic protons) and the piperazine methyl group (δ 2.3 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the orientation of the piperazine ring relative to the pyridine plane .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 360.27 (CHBrNO) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations on piperazine or pyridine) affect the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

- Piperazine Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl or thiophene) reduces solubility but enhances binding to CNS targets (e.g., serotonin receptors) .

- Pyridine Bromine Position : Moving bromine from the 5- to 2-position decreases electrophilicity, altering reactivity in cross-coupling reactions for downstream analogs .

- In Silico Docking : Molecular dynamics simulations predict interactions with kinase ATP-binding pockets, validated via enzymatic assays (IC values) .

Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?

Methodological Answer:

- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Batch Purity Analysis : Impurities >2% (e.g., unreacted bromopyridine) can artificially inflate activity; validate via HPLC-MS .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to control for expression levels of off-target proteins .

Q. Q5. What strategies optimize the compound’s stability in physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (40°C, 75% RH) to identify labile sites. The amide bond is prone to hydrolysis at pH < 3; enteric coatings mitigate this .

- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated oxidation sites. Deuterating the methyl group on piperazine reduces first-pass metabolism .

- Formulation : Use PEGylated liposomes to enhance plasma half-life from 2 to 8 hours in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.